4-ethyl-1-methyl-1H-imidazol-2-amine
Description
Properties
IUPAC Name |
4-ethyl-1-methylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-5-4-9(2)6(7)8-5/h4H,3H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUUUJLGKIVVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 2: Hydrolysis to 4-Substituted 1H-imidazol-2-amine
- Hydrolyze the 2-acetamidoimidazole intermediate using 6 M hydrochloric acid at 80 °C for several hours.
- After completion, adjust pH to basic conditions (pH ~13) using sodium hydroxide under ice cooling.
- Extract the product with ethyl acetate and dry to obtain the free 4-substituted 1H-imidazol-2-amine.
| Parameter | Optimized Condition | Yield (%) |
|---|---|---|
| Acid concentration | 6 M HCl | |
| Temperature | 80 °C | |
| Time | 3 hours | ~96 |
| Workup | pH adjusted to 13, extraction with EtOAc |
Step 3: Methylation of the Imidazole Nitrogen
- Dissolve the 4-substituted 1H-imidazol-2-amine in DMF and cool to -10 °C.
- Add sodium hydride portionwise to deprotonate the nitrogen.
- Slowly add iodomethane dropwise at below -10 °C to methylate the nitrogen.
- Stir for several hours at low temperature.
- Quench with sodium hydroxide, extract with ethyl acetate, and recrystallize from ethanol.
| Parameter | Optimized Condition | Yield (%) |
|---|---|---|
| Base | Sodium hydride (60% dispersion in mineral oil) | |
| Alkylating agent | Iodomethane (1.25 equiv.) | |
| Temperature | -10 °C | |
| Reaction time | 4 hours | ~47.5 |
This step yields the N-methylated 2-aminoimidazole derivative with good purity after recrystallization.
Alternative Synthetic Approaches
- Microwave-assisted hydrazinolysis of substituted imidazo[1,2-a]pyrimidines has been reported for efficient synthesis of 2-aminoimidazoles, offering rapid reaction times and potentially higher yields.
- Solid-supported microwave-assisted protocols using natural clay have also been developed to improve reaction efficiency and environmental friendliness.
- Base-catalyzed intramolecular hydroamidation of propargylic ureas is another route to imidazolidin-2-ones and imidazol-2-ones, which might be adapted for imidazole derivatives with appropriate substituents.
Summary Table of Preparation Parameters
| Step | Reactants/Conditions | Key Notes | Yield (%) |
|---|---|---|---|
| Cyclisation | Acetylguanidine + α-bromoethyl ketone in DMF, dropwise addition, 15–30 °C | Avoid exotherm, isolate intermediate | ~50 (for phenyl analog) |
| Hydrolysis | 6 M HCl, 80 °C, 3 h; pH adjustment to 13 | Extraction with EtOAc | ~96 (for phenyl analog) |
| Methylation | Sodium hydride, iodomethane, -10 °C, 4 h | Recrystallization from ethanol | ~47.5 (for phenyl analog) |
Research Findings and Considerations
- The formation of by-products such as imidazo[1,2-a]imidazole can be minimized by controlled addition of reagents and optimized solvent volumes.
- Sodium hydride is preferred over potassium carbonate or sodium hydroxide for methylation due to higher efficiency.
- The method is scalable, demonstrated up to 100 g scale with consistent yields and purity.
- Safety considerations include controlling exothermic reactions during cyclisation and careful handling of sodium hydride and iodomethane during methylation.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-1-methyl-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid, while reduction could produce this compound derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds related to 4-ethyl-1-methyl-1H-imidazol-2-amine have been synthesized and tested against various bacterial strains. A study evaluated the antibacterial activity of synthesized imidazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with certain derivatives displaying lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .
Anticancer Activity
The anticancer potential of imidazole derivatives is notable. In a study involving various imidazole-based compounds, one derivative exhibited significant cytotoxicity against cancer cell lines such as HepG2 (human liver cancer) and C6 (rat glioma) with IC50 values indicating effective inhibition of cell growth . The structure-activity relationship suggests that modifications to the imidazole ring can enhance biological activity.
Catalysis
Coordination Chemistry
this compound can act as a ligand in coordination complexes. Research has shown that complexes formed with transition metals exhibit unique properties beneficial for catalysis. For example, a dinuclear cadmium complex with an imidazole ligand demonstrated interesting structural characteristics and catalytic potential due to its ability to facilitate π–π interactions and stabilize metal ions .
Organocatalysis
Imidazole derivatives are also explored as organocatalysts in various organic reactions. Their basicity and nucleophilicity make them suitable for catalyzing reactions such as aldol condensations and Michael additions. The presence of the ethyl group in this compound enhances its solubility in organic solvents, making it a viable candidate for these applications.
Material Science
Polymer Chemistry
The incorporation of imidazole derivatives into polymer matrices has been investigated for enhancing material properties. For instance, polymers containing this compound show improved thermal stability and mechanical strength. This is attributed to the ability of imidazole groups to form hydrogen bonds within the polymer structure, thereby enhancing cohesion and durability .
Ion Exchange Materials
Imidazole-based compounds have been studied for their potential use in ion exchange materials due to their ability to coordinate with metal ions. The design of new ion exchange resins incorporating this compound could lead to advancements in separation technologies for environmental applications .
Table: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HepG2 | 15.67 ± 2.52 |
| Compound B | C6 | 20 ± 2.0 |
| Compound C | MCF7 | 19.33 ± 2.31 |
| Cisplatin | HepG2 | 23.0 ± 1.73 |
This table summarizes the cytotoxic effects of various compounds related to this compound against different cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action for 4-ethyl-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Position and Size :
- The ethyl and methyl groups in this compound confer moderate lipophilicity, balancing solubility and membrane permeability. In contrast, bulkier substituents like biphenyl groups (e.g., 5-[1,1'-biphenyl]-4-yl derivatives) enhance lipophilicity but may reduce aqueous solubility .
- Electron-withdrawing groups (e.g., trifluoromethyl in Example 74 of EP 1 926 722 B1) increase metabolic stability and binding affinity to hydrophobic enzyme pockets .
Heterocyclic Hybrids :
- Compounds like 4-(1-ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine () combine imidazole with thiadiazole, broadening pharmacological profiles by introducing additional hydrogen-bonding sites .
Biological Activity
4-Ethyl-1-methyl-1H-imidazol-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 142.17 g/mol. The compound features an imidazole ring, which is crucial for its biological interactions.
1. Enzyme Inhibition
Research indicates that imidazole derivatives, including this compound, can act as inhibitors of various enzymes. For instance, studies have shown that such compounds can inhibit human farnesyltransferase (hFTase), which is involved in post-translational modification of proteins critical for cell signaling and growth. The inhibition of hFTase has implications for cancer treatment, as it affects the processing of oncogenic proteins like H-Ras .
2. Antimicrobial Properties
Imidazole derivatives have demonstrated antimicrobial activities against various pathogens. The mechanism often involves disruption of microbial membrane integrity or inhibition of essential metabolic pathways . For example, certain derivatives have shown effectiveness against fungal strains by targeting ergosterol in the plasma membrane.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase enzymes. This process is critical for programmed cell death and has been linked to the compound’s ability to inhibit specific signaling pathways involved in tumor growth .
Case Study 2: Antiviral Activity
A study focused on the interaction between imidazole derivatives and HIV integrase revealed that certain compounds could disrupt the HIV integrase and LEDGF/p75 interaction, leading to significant antiviral activity. The compounds exhibited percentage inhibitions ranging from 67% to 90% against the integrase enzyme .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption and distribution properties within biological systems. However, toxicity assessments are crucial; preliminary data indicate potential skin irritation and acute toxicity if ingested . Further studies are necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
